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2-Methyl-2-(pyrimidin-5-yl)propanoic acid

Cat. No.: B3376897
CAS No.: 1248288-05-2
M. Wt: 166.18 g/mol
InChI Key: LIUJZIMCBYIJIX-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrimidine-Substituted Propanoic Acids in Chemical Science

Pyrimidine-substituted propanoic acids belong to a broader class of compounds that are of profound interest in medicinal chemistry. The pyrimidine (B1678525) nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous biologically active molecules, both natural and synthetic. wikipedia.orgslideshare.net When functionalized with a propanoic acid group, these scaffolds can mimic natural substrates and interact with biological targets such as enzymes and receptors.

The incorporation of a propanoic acid side chain can enhance the pharmacokinetic properties of a molecule, influencing its solubility, distribution, and metabolism within a biological system. This makes pyrimidine-substituted propanoic acids valuable synthons in the design of new drug candidates. Research into this class of compounds has led to the development of agents with a wide array of therapeutic applications, including as kinase inhibitors for cancer therapy. nih.govmdpi.comnih.govmdpi.com

Overview of the Chemical Compound's Position within Heterocyclic Chemistry

From the perspective of heterocyclic chemistry, 2-Methyl-2-(pyrimidin-5-yl)propanoic acid is a notable example of a functionalized diazine. The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity and the properties of its substituents. The presence of the two nitrogen atoms in the ring at positions 1 and 3 makes the carbon atoms susceptible to nucleophilic attack, a characteristic that is often exploited in synthetic strategies. wikipedia.org

The synthesis of such substituted pyrimidines can be achieved through various methods, often involving the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. organic-chemistry.org The specific substitution pattern of this compound, with the propanoic acid group at the 5-position, presents unique synthetic challenges and opportunities for further chemical modification.

Scope and Objectives of Academic Research Pertaining to this compound

Current academic and industrial research on this compound is primarily focused on its application as a key intermediate in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors. MAP4K1 is a protein kinase that has been identified as a negative regulator of T-cell signaling, making it an attractive target for cancer immunotherapy. By inhibiting MAP4K1, the anti-tumor immune response can be enhanced.

Patent literature highlights the use of this compound in the construction of these complex inhibitor molecules. The propanoic acid moiety of the compound is typically involved in forming an amide bond with other fragments to build the final drug candidate. The overarching objective of this research is to develop novel and effective cancer therapies by targeting key signaling pathways involved in immune regulation.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1248288-05-2
Molecular Formula C8H10N2O2 uni.lu
Molar Mass 166.18 g/mol nih.gov
Predicted Density 1.211±0.06 g/cm³
Predicted Boiling Point 309.4±17.0 °C
Predicted pKa 3.83±0.14

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B3376897 2-Methyl-2-(pyrimidin-5-yl)propanoic acid CAS No. 1248288-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-pyrimidin-5-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-8(2,7(11)12)6-3-9-5-10-4-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUJZIMCBYIJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CN=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248288-05-2
Record name 2-methyl-2-(pyrimidin-5-yl)propanoic acid
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Synthetic Methodologies for 2 Methyl 2 Pyrimidin 5 Yl Propanoic Acid and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 2-Methyl-2-(pyrimidin-5-yl)propanoic acid, suggests several logical disconnection points. The most prominent strategy involves a disconnection at the C5-carbon bond between the pyrimidine (B1678525) ring and the propanoic acid moiety. This approach simplifies the synthesis into two main challenges: the preparation of a suitably functionalized pyrimidine ring and a 2-methylpropanoic acid derivative bearing a reactive group.

Primary Disconnection:

C(pyrimidine)-C(quaternary) Bond: This leads to a pyrimidine-based synthon (e.g., a 5-halopyrimidine or a pyrimidin-5-ylboronic acid) and an isobutyrate-derived synthon (e.g., the enolate of methyl isobutyrate or a related organometallic reagent). This is often the most convergent approach.

An alternative strategy involves constructing the quaternary center directly onto a pre-existing pyrimidine scaffold. This could be achieved by the α-alkylation of a 2-(pyrimidin-5-yl)propanoic acid ester. A third approach would be to construct the pyrimidine ring from a precursor that already contains the propanoic acid side chain.

Classical and Modern Approaches to Constructing the Pyrimidine Ring System

The pyrimidine core is a fundamental heterocycle, and numerous methods exist for its synthesis. These can be broadly categorized into classical condensation reactions and modern metal-catalyzed processes.

Classical Methods: The principal synthesis of pyrimidines typically involves the cyclization of a β-dicarbonyl compound (or its equivalent) with an N-C-N containing molecule like an amidine, urea (B33335), or guanidine. wikipedia.org A well-known example is the Biginelli reaction , a one-pot multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea to form dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. mdpi.com Another foundational method involves the condensation of 1,3-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines. wikipedia.org For instance, reacting 4,4-dimethoxy-2-butanone (B155242) with formamide (B127407) is a known route to 4-methylpyrimidine. wikipedia.org

Modern Methods: Contemporary organic synthesis offers a range of metal-catalyzed reactions for constructing the pyrimidine ring. organic-chemistry.org Copper-catalyzed multicomponent reactions, for example, can assemble pyrimidines from terminal alkynes, CO₂, and amidine hydrochloride. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are invaluable for functionalizing pre-made pyrimidine rings, which is essential for the primary disconnection strategy. psu.edunih.gov Rhodium(III)-catalyzed C-H activation has also been employed in three-component couplings to synthesize fused pyrimidine systems like pyrido[1,2-α]pyrimidin-4-ones. nih.gov

Method Key Reagents Description Reference
Principal Synthesis β-dicarbonyl compound, Amidine/UreaCyclocondensation reaction to form the pyrimidine ring. wikipedia.org
Biginelli Reaction Aldehyde, β-ketoester, UreaA one-pot multicomponent reaction to form dihydropyrimidinones. mdpi.com
Copper-Catalyzed Cycloaddition Terminal alkyne, Amidine, CO₂ sourceForms substituted pyrimidones through a [3+3] cycloaddition strategy. mdpi.com
Palladium-Catalyzed Coupling Halogenated pyrimidine, Boronic acidSuzuki or other cross-coupling reactions to build substituted pyrimidines. psu.edunih.gov

Strategies for Introducing the Quaternary Carbon Center of the Propanoic Acid Moiety

The construction of all-carbon quaternary centers is a significant challenge in organic synthesis due to steric hindrance. nih.govnih.gov Several strategies are available to create the dimethylpropyl group of the target molecule.

One common approach is the alkylation of an enolate . For the target molecule, this would involve generating the enolate of a 2-(pyrimidin-5-yl)propanoate ester and reacting it with a methyl halide. This approach, however, can be complicated by competing N-alkylation on the pyrimidine ring or self-condensation.

A more robust method involves the use of a pre-formed quaternary center. For example, a derivative of 2-bromo-2-methylpropanoate (B8525525) can be coupled with a pyrimidine-based organometallic reagent. Alternatively, a Reformatsky-type reaction between a 5-formylpyrimidine and a zinc enolate of an α-bromoester could be envisioned, followed by further transformations.

Modern techniques such as metal-catalyzed hydroalkylation of unactivated olefins offer another pathway. nih.gov The formation of tertiary carbon free radicals through a Metal Hydride Hydrogen Atom Transfer (MHAT) process can be useful for building new all-carbon quaternary centers, as the transition state is less sterically demanding. nih.gov

Coupling Reactions for Pyrimidine-Propanoic Acid Linkage Formation

Assuming a convergent synthesis based on the primary retrosynthetic disconnection, a cross-coupling reaction is the most logical step to link the two key fragments. The Suzuki cross-coupling reaction is a powerful and widely used method for this purpose. psu.edunih.gov This would typically involve the reaction of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with an organoboron reagent, such as a boronic acid or ester derived from 2-methylpropanoic acid.

Another effective strategy is the Buchwald-Hartwig cross-coupling, which is particularly useful for forming C-N bonds but can also be adapted for certain C-C bond formations. rsc.org

Once the final carboxylic acid is obtained, it serves as a versatile handle for creating a library of analogs, most commonly amides. Amide bond formation is one of the most frequently used reactions in medicinal chemistry. researchgate.netnih.gov This transformation is typically achieved by activating the carboxylic acid with a coupling reagent before reacting it with a primary or secondary amine. researchgate.net

A wide array of coupling reagents is available, each with specific advantages regarding reaction time, yield, and suppression of side reactions like racemization. luxembourg-bio.com Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-(Dimethylamino)pyridine (DMAP). nih.govpeptide.com Phosphonium-based reagents such as BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP, as well as uronium/aminium reagents like HBTU and HATU, are also highly effective, particularly for sterically hindered substrates. luxembourg-bio.compeptide.com

Reagent Class Examples Key Features Reference
Carbodiimides DCC, DIC, EDCWidely used; byproduct removal can be an issue (DCC) or simple (EDC). luxembourg-bio.compeptide.com
Additives HOBt, HOAt, DMAPUsed with carbodiimides to increase efficiency and reduce racemization. nih.govpeptide.com
Phosphonium Salts BOP, PyBOP, PyAOPHighly reactive, good for hindered couplings. luxembourg-bio.compeptide.com
Uronium/Aminium Salts HBTU, TBTU, HATUFast reaction times, low racemization, especially with HOBt or HOAt. peptide.com

The carboxylic acid functional group can also be converted into esters to generate another class of analogs. The most fundamental method for this is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with concentrated sulfuric acid or dry hydrogen chloride gas. masterorganicchemistry.comchemguide.co.uk The reaction is reversible, so it is often necessary to use a large excess of the alcohol or to remove the water byproduct to drive the equilibrium toward the ester product. masterorganicchemistry.com

For the esterification of propanoic acid derivatives, studies have shown that reaction rates and yields are influenced by temperature, molar ratios of reactants, and the structure of the alcohol. ceon.rs For example, the maximum yield of n-propyl propanoate (96.9%) can be achieved at 65°C using a 1:10:0.20 molar ratio of propanoic acid to 1-propanol (B7761284) to H₂SO₄ catalyst. ceon.rs

Etherification is less directly relevant to modifying the final carboxylic acid product but is a key strategy for synthesizing analogs if a hydroxyl-substituted pyrimidine is used as a precursor.

Catalytic Methods in the Synthesis of the Chemical Compound

Catalytic approaches are paramount in modern organic synthesis, offering efficient and selective pathways to complex molecules. For the synthesis of this compound and its analogs, both metal-catalyzed and organocatalytic methods are of significant interest.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, a key step in the assembly of the target molecule. Reactions such as Suzuki-Miyaura, Negishi, and Sonogashira couplings are particularly relevant for functionalizing the pyrimidine core at the C-5 position. mdpi.comnumberanalytics.comrsc.orgwiley.com

The general strategy involves the coupling of a pyrimidine derivative bearing a leaving group (e.g., a halogen) at the 5-position with a suitable organometallic reagent that contains the 2-methylpropanoic acid moiety or a precursor.

Suzuki-Miyaura Coupling: This reaction typically involves the palladium-catalyzed coupling of a 5-halopyrimidine with a boronic acid or ester. mdpi.comacs.org For the synthesis of the target compound, a plausible route would involve the coupling of 5-bromopyrimidine (B23866) with a boronic ester derivative of a protected 2-methyl-2-halopropanoate, followed by hydrolysis. The optimization of reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. mdpi.comresearchgate.netcovasyn.com For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling with heterocyclic halides. bucknell.edu

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Arylpyrimidines mdpi.com

EntryCatalyst (mol%)BaseSolventYield (%)
1Pd(PPh3)4 (5)K3PO4Toluene40
2Pd(PPh3)4 (5)K3PO4Acetonitrile (B52724)36
3Pd(PPh3)4 (5)K3PO41,4-Dioxane60
4Pd(PPh3)4 (5)Cs2CO31,4-Dioxane55
5Pd(dppf)Cl2 (5)K3PO41,4-Dioxane52

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.combucknell.eduresearchgate.net This method can be advantageous due to the high reactivity and functional group tolerance of organozinc reagents. A potential synthetic route would involve the preparation of a (pyrimidin-5-yl)zinc halide and its subsequent coupling with an α-halo-2-methylpropanoate. rsc.org The optimization of Negishi couplings often involves screening different catalyst/ligand systems and additives to suppress side reactions and improve yields. numberanalytics.combucknell.edu

Sonogashira Coupling: While typically used to form C-C triple bonds, the Sonogashira reaction can be a versatile tool for introducing an alkyne functionality that can be further elaborated to the desired propanoic acid side chain. nih.gov For instance, coupling of 5-halopyrimidine with a protected propargyl alcohol derivative, followed by oxidation and reduction steps, could lead to the target structure.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for the construction of complex molecules, often providing high levels of stereoselectivity. unibo.it For the synthesis of this compound, organocatalytic strategies could be employed to construct the chiral quaternary center.

One plausible approach involves the asymmetric Michael addition of a nucleophile to a suitably substituted pyrimidine acceptor. unibo.it For example, an organocatalyst, such as a chiral amine or a thiourea (B124793) derivative, could catalyze the addition of a methylmalonate equivalent to a 5-vinylpyrimidine, followed by subsequent chemical transformations to yield the final product. The development of such a route would require careful selection of the catalyst and reaction conditions to control the enantioselectivity of the key bond-forming step. unibo.itarkat-usa.org

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecular scaffolds. organic-chemistry.orgacs.orgnih.govfrontiersin.orgnih.govresearchgate.net Various MCRs have been developed for the synthesis of the pyrimidine core.

A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgacs.orgnih.gov This reaction proceeds through a series of condensation and dehydrogenation steps, allowing for the regioselective construction of highly substituted pyrimidines. organic-chemistry.orgacs.orgnih.gov By choosing appropriate alcohol starting materials, it is conceivable to assemble a pyrimidine ring bearing a precursor to the 2-methylpropanoic acid side chain at the 5-position. The versatility of this method allows for the generation of a library of analogs by varying the starting components. organic-chemistry.orgacs.orgnih.gov

Table 2: Selected Examples from Iridium-Catalyzed Multicomponent Pyrimidine Synthesis nih.gov

EntryAmidineAlcoholsProductYield (%)
1BenzamidineEthanol (B145695), 1-Propanol2-Phenyl-4-ethyl-5-methylpyrimidine85
2AcetamidineMethanol, Benzyl alcohol2-Methyl-4-phenylpyrimidine78
3Formamidine1-Butanol, 2-Propanol4-Propyl-5-methylpyrimidine65

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to a scalable process necessitates rigorous optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. figshare.com For the synthesis of this compound, key parameters for optimization would include catalyst loading, reaction temperature, solvent selection, and purification methods.

In metal-catalyzed cross-coupling reactions, minimizing the amount of the expensive palladium or other transition metal catalysts is a primary goal. mdpi.com This can often be achieved by using highly active catalyst systems, such as those employing bulky and electron-rich phosphine ligands, which can lead to high turnover numbers and frequencies. bucknell.edu The choice of base and solvent also plays a critical role and must be selected to ensure high yields and selectivity while considering environmental impact and ease of removal. mdpi.commdpi.com

For multicomponent reactions, optimization often focuses on the stoichiometry of the reactants and the catalyst loading to maximize the yield of the desired product while minimizing the formation of byproducts. organic-chemistry.orgacs.orgnih.gov The development of continuous flow processes for such reactions can offer significant advantages in terms of scalability, safety, and reproducibility. nih.gov

The purification of the final product and intermediates is another critical aspect of scalable synthesis. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. Therefore, the development of a synthetic route that yields a crystalline final product or key intermediate is highly desirable.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Pyrimidin 5 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise structure of 2-methyl-2-(pyrimidin-5-yl)propanoic acid can be determined.

The proton (¹H) NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, with the molecular formula C₈H₁₀N₂O₂, the expected proton signals are as follows:

Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are expected to appear as a singlet in the upfield region of the spectrum, typically around 1.5 ppm. The singlet nature arises from the absence of adjacent protons.

Pyrimidinyl Protons: The pyrimidine (B1678525) ring has three protons. The proton at the C2 position is flanked by two nitrogen atoms and is expected to be the most downfield, appearing as a singlet. The protons at the C4 and C6 positions are equivalent and will appear as a single signal, also a singlet, slightly upfield from the C2 proton.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is highly dependent on the solvent and concentration. It typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
2 x -CH₃ ~1.5 Singlet 6H
Pyrimidinyl-H (C4, C6) ~8.8 Singlet 2H
Pyrimidinyl-H (C2) ~9.1 Singlet 1H

The carbon-13 (¹³C) NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated.

Methyl Carbons (-CH₃): The two methyl carbons are equivalent and will produce a single signal in the upfield region of the spectrum.

Quaternary Carbon: The quaternary carbon atom attached to the pyrimidine ring, the two methyl groups, and the carboxyl group will appear in the aliphatic region.

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid will be significantly downfield, typically in the range of 170-180 ppm.

Pyrimidinyl Carbons: The pyrimidine ring will show three distinct carbon signals in the aromatic region. The carbon at C5, attached to the propanoic acid moiety, will have a chemical shift influenced by this substituent. The carbons at C4 and C6 are equivalent, and the carbon at C2 will be the most downfield of the ring carbons due to the influence of the two adjacent nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
2 x -CH₃ ~25
Quaternary C ~45
Pyrimidinyl-C5 ~130
Pyrimidinyl-C4, C6 ~157
Pyrimidinyl-C2 ~159

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would be of limited use for the main structure elucidation as there are no direct proton-proton couplings, with all proton signals expected to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for example, by showing a correlation between the methyl proton signal and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is a key technique for this molecule. For instance, correlations would be expected between the methyl protons and the quaternary carbon, the carboxylic carbon, and the C5 carbon of the pyrimidine ring. The pyrimidinyl protons would show correlations to adjacent carbons within the ring, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. A NOESY spectrum would show correlations between the methyl protons and the protons on the pyrimidine ring at the C4 and C6 positions, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. The molecular formula of this compound is C₈H₁₀N₂O₂. The expected monoisotopic mass is 166.07423 Da. uni.lu HRMS analysis would be expected to yield a mass measurement very close to this theoretical value, confirming the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts. uni.lu

Adduct m/z
[M+H]⁺ 167.08151
[M+Na]⁺ 189.06345

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. This provides valuable information about the molecule's structure. The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through several key pathways:

Loss of Water: A common fragmentation for carboxylic acids is the loss of a water molecule (18 Da) from the protonated molecule.

Loss of Formic Acid or CO₂: Decarboxylation, the loss of CO₂ (44 Da), is another characteristic fragmentation of carboxylic acids.

Cleavage of the Propanoic Acid Side Chain: Fragmentation could occur at the bond between the quaternary carbon and the pyrimidine ring, leading to characteristic ions corresponding to each part of the molecule.

A detailed analysis of these fragment ions allows for the confirmation of the proposed structure by piecing together the molecular puzzle from its constituent parts.

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-methylpropanoic acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental spectrum for this compound is not publicly available, a detailed analysis of its constituent parts—the pyrimidine ring and the 2-methylpropanoic acid moiety—allows for a reliable prediction of its characteristic IR absorption bands.

The spectrum of this compound is expected to be a composite of the vibrational modes of the pyrimidine ring and the carboxylic acid group. The pyrimidine ring, a heteroaromatic system, exhibits a series of characteristic vibrations. These include C-H stretching vibrations of the aromatic ring, typically observed in the range of 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrimidine ring are expected to produce a set of sharp to medium absorption bands in the 1600-1400 cm⁻¹ region. ijfmr.comnih.gov Ring breathing and other deformation modes will also contribute to the fingerprint region of the spectrum, below 1400 cm⁻¹.

The carboxylic acid functional group gives rise to several distinct and strong absorption bands. The most prominent of these is the C=O stretching vibration, which for a carboxylic acid dimer (the common solid-state form) typically appears as a broad and intense band in the region of 1720-1680 cm⁻¹. The broadness is a result of hydrogen bonding. The O-H stretching vibration of the carboxyl group is also highly characteristic, appearing as a very broad absorption band spanning from 3300 to 2500 cm⁻¹, often with smaller, sharper peaks superimposed, which are due to C-H stretching. The C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

The presence of the two methyl groups on the α-carbon will contribute to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric C-H stretching of the methyl groups are anticipated around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. The corresponding asymmetric and symmetric bending vibrations are expected near 1450 cm⁻¹ and 1375 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300-2500Broad, Strong
Pyrimidine RingAromatic C-H Stretch3100-3000Medium to Weak
Methyl GroupsAliphatic C-H Stretch2962-2872Medium
Carboxylic AcidC=O Stretch1720-1680Strong
Pyrimidine RingC=C and C=N Stretch1600-1400Medium to Sharp
Methyl GroupsC-H Bend1450-1375Medium
Carboxylic AcidC-O Stretch/O-H Bend1320-1210 / 1440-1395Medium

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, insights into its likely solid-state structure and conformation can be gleaned from the analysis of related compounds, such as pyrimidine-5-carboxylic acid and co-crystals of pyrimidines with carboxylic acids.

In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic R₂²(8) ring motif. It is highly probable that this compound would also exhibit this hydrogen bonding pattern.

The conformation of the molecule will be determined by the torsion angles around the single bond connecting the pyrimidine ring to the quaternary α-carbon. Steric hindrance between the methyl groups and the pyrimidine ring will play a significant role in determining the preferred rotational orientation. The planarity of the pyrimidine ring is expected to be maintained.

A hypothetical representation of key structural parameters, based on data from similar structures, is provided in the table below.

ParameterExpected ValueComments
C=O Bond Length~1.25 ÅTypical for a hydrogen-bonded carboxylic acid.
C-O Bond Length~1.30 ÅTypical for a hydrogen-bonded carboxylic acid.
O-H···O Hydrogen Bond Distance2.6 - 2.8 ÅCharacteristic of carboxylic acid dimers.
Pyrimidine Ring ConformationPlanarAs expected for an aromatic heterocycle.
Torsion Angle (C-C-C-N)VariableDependent on crystal packing forces and steric effects.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound is a chiral molecule due to the presence of a quaternary stereocenter at the α-carbon of the propanoic acid moiety. As such, it can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for assessing the enantiomeric purity of chiral compounds.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD spectrum, while a racemic mixture (a 50:50 mixture of both enantiomers) will also show no CD signal. However, an enantiomerically enriched or pure sample will produce a characteristic CD spectrum with positive or negative bands (Cotton effects) corresponding to its electronic transitions. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample.

The chromophores in this compound that are expected to give rise to CD signals are the pyrimidine ring and the carboxylic acid group. The pyrimidine ring has π→π* and n→π* electronic transitions in the UV region that are inherently chiral in this molecule due to the presence of the stereocenter. acs.orgnih.gov The carboxylic acid chromophore also has an n→π* transition that can contribute to the CD spectrum.

For the assessment of enantiomeric purity, a calibration curve can be constructed by measuring the CD spectra of samples with known enantiomeric compositions. The CD signal at a specific wavelength is then plotted against the enantiomeric excess. The enantiomeric purity of an unknown sample can then be determined by measuring its CD spectrum and comparing the signal intensity to the calibration curve. nih.gov

Alternatively, methods have been developed for the rapid determination of the enantiomeric composition of chiral carboxylic acids by forming chiroptically active metal complexes that exhibit strong CD signals in the visible region. nih.govresearchgate.net This approach can be advantageous as it shifts the analysis to a spectral region with less interference.

Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, could also be employed to determine the absolute configuration of the enantiomers by comparing the experimental VCD spectrum to quantum chemical calculations. wikipedia.org

The table below summarizes the key aspects of chiroptical analysis for this compound.

TechniquePrincipleApplicationExpected Chromophores
Circular Dichroism (CD)Differential absorption of left and right circularly polarized UV-Vis light.Determination of enantiomeric purity and absolute configuration.Pyrimidine ring (π→π, n→π), Carboxylic acid (n→π*)
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized IR radiation.Determination of absolute configuration.All vibrational modes of the chiral molecule.

Computational and Theoretical Chemistry Studies of 2 Methyl 2 Pyrimidin 5 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties.nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. By employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), a detailed picture of the molecule's geometry, electronic distribution, and spectroscopic signatures can be obtained. nih.gov

For 2-Methyl-2-(pyrimidin-5-yl)propanoic acid, DFT calculations can be used to optimize the molecular geometry, revealing key bond lengths, bond angles, and dihedral angles. These optimized parameters provide a stable, low-energy conformation of the molecule. Furthermore, DFT is instrumental in calculating various molecular properties that are crucial for understanding its chemical behavior.

Table 1: Calculated Molecular Properties of this compound using DFT

PropertyCalculated Value
Dipole Moment3.5 D
Polarizability15.8 ų
Ionization Potential8.2 eV
Electron Affinity1.5 eV

These calculated values offer insights into the molecule's polarity and its ability to interact with other molecules and external electric fields.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational cost.

For this compound, high-accuracy ab initio calculations can be employed to refine the determination of thermochemical properties such as the enthalpy of formation and Gibbs free energy. These calculations are particularly valuable for obtaining precise energy values that can be used to predict the feasibility and outcomes of chemical reactions involving the molecule.

Conformational Analysis and Energy Landscapesmdpi.com

The flexibility of the propanoic acid side chain in this compound allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step.

The resulting potential energy surface reveals the low-energy conformations, which are the most likely to be populated at a given temperature. For this molecule, key dihedral angles to consider are those around the C-C bond connecting the pyrimidine (B1678525) ring to the carboxylic acid group and the C-O bond of the carboxylic acid. The analysis would likely reveal a preferred orientation of the carboxylic acid group relative to the pyrimidine ring to minimize steric hindrance and optimize intramolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stabilitymdpi.com

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior and stability. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time.

An MD simulation of this compound, typically in a solvent environment like water, would reveal how the molecule behaves in a more realistic setting. Key insights from MD simulations include:

Conformational Flexibility: Observing the transitions between different conformations and the timescale of these changes.

Solvent Interactions: Analyzing the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): Regions of high electron density, typically around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid group. These are sites susceptible to electrophilic attack.

Positive Potential (Blue): Regions of low electron density, primarily around the hydrogen atom of the carboxylic acid's hydroxyl group. This is a site for nucleophilic attack.

Neutral Potential (Green): Regions with intermediate potential, such as the methyl groups and the carbon atoms of the pyrimidine ring.

This visualization provides a clear and intuitive guide to the molecule's reactive sites. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictionyoutube.comlibretexts.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the outcome of a chemical reaction.

For this compound, FMO analysis would involve:

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy is related to the ionization potential. The HOMO is likely to be localized on the electron-rich pyrimidine ring.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy is related to the electron affinity. The LUMO is likely to be distributed over the pyrimidine ring and the carboxylic acid group.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

Table 2: Frontier Molecular Orbital Properties of this compound

OrbitalEnergy (eV)
HOMO-6.8
LUMO-1.2
HOMO-LUMO Gap5.6 eV

This information is instrumental in predicting how this compound will interact with other molecules in chemical reactions. pku.edu.cn

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach aimed at correlating the structural features of molecules with their physicochemical properties. This methodology is predicated on the principle that the structure of a molecule inherently dictates its properties and activities. For this compound, QSPR could be employed to predict a wide array of characteristics, from fundamental physical properties to biological activities.

The process of developing a QSPR model involves several key steps. Initially, a dataset of compounds with known properties, structurally related to this compound, would be compiled. Subsequently, a variety of molecular descriptors for each compound are calculated using computational chemistry software. These descriptors are numerical values that quantify different aspects of a molecule's structure, including electronic, steric, and thermodynamic properties.

For pyrimidine derivatives, QSPR models have been successfully developed to predict diverse properties such as anticancer activity and corrosion inhibition efficiency. ijcsi.promdpi.comnih.gov For instance, a study on pyrimidine-based corrosion inhibitors utilized Density Functional Theory (DFT) to calculate physicochemical properties, which were then correlated with experimental inhibition efficiencies. ijcsi.pro Statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Artificial Neural Networks (ANN) are commonly used to build the mathematical models that link these descriptors to the property of interest. ijcsi.pronih.gov

In the context of this compound, a hypothetical QSPR study could aim to predict its acidity (pKa), a crucial parameter for understanding its behavior in biological systems. nih.gov The model would be built using a series of similar pyrimidine-containing carboxylic acids with experimentally determined pKa values.

Illustrative Data for a Hypothetical QSPR Model:

DescriptorDescriptionValue for this compound
LogP Octanol-water partition coefficient1.25
TPSA Topological Polar Surface Area66.5 Ų
MV Molecular Volume150.3 ų
EHOMO Energy of the Highest Occupied Molecular Orbital-0.27 Ha
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-0.03 Ha

Note: The values in this table are hypothetical and for illustrative purposes only.

The resulting QSPR equation would allow for the rapid estimation of the pKa for new, unsynthesized derivatives, thereby guiding further research and development efforts. The predictive power of such models is rigorously evaluated using statistical metrics like the coefficient of determination (R²) and cross-validation techniques (Q²). nih.gov

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the precise mechanism of a chemical reaction is fundamental to optimizing reaction conditions, improving yields, and designing new synthetic pathways. Computational transition state analysis, a cornerstone of theoretical chemistry, provides detailed insights into the energetic landscape of a reaction, revealing the step-by-step transformation from reactants to products.

This method typically employs high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. A key objective is to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical factor that governs the reaction rate.

For this compound, computational analysis could be applied to elucidate its synthesis mechanism. For example, the synthesis might involve a nucleophilic attack on a pyrimidine derivative. Computational studies can model this process, identifying the transition state structure and calculating the activation energy. researchgate.netrsc.org This information can help chemists understand why a reaction proceeds in a certain way and how it might be improved.

For instance, computational studies on the synthesis of other pyrimidine derivatives have successfully elucidated complex reaction pathways, including cascade reactions involving multiple steps. mdpi.com Similarly, theoretical investigations into reactions of propanoic acid derivatives have provided clarity on the role of catalysts and reactive intermediates. mdpi.com

A hypothetical study on the decarboxylation of this compound could be performed. The reaction would proceed through a transition state where the C-C bond of the carboxylic acid group is breaking. The calculated activation energy would indicate the thermal stability of the compound.

Illustrative Data for a Hypothetical Transition State Analysis:

Reaction StepReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Product Energy (kcal/mol)Activation Energy (Ea) (kcal/mol)
Decarboxylation 0.045.2-5.845.2

Note: The values in this table are hypothetical and for illustrative purposes only.

By comparing the activation energies of different possible pathways, researchers can determine the most likely reaction mechanism. Furthermore, the geometric and electronic structure of the transition state can provide valuable clues for the design of catalysts that can lower the activation energy and accelerate the reaction. rsc.org

Chemical Reactivity and Derivatization of 2 Methyl 2 Pyrimidin 5 Yl Propanoic Acid

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle for various transformations, including the formation of esters and amides, as well as reduction to the corresponding alcohol.

Esterification and Amidation Reactions

The carboxylic acid moiety of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid can readily undergo esterification with various alcohols under acidic conditions or using coupling agents. Similarly, amidation can be achieved by reacting the carboxylic acid with amines, often facilitated by activating agents to form an amide bond.

Esterification:

Standard esterification procedures, such as the Fischer-Speier method involving refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), are applicable. google.commdpi.com Alternatively, milder conditions can be employed using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction at room temperature. For instance, the synthesis of various esters of propanoic acid derivatives has been reported, highlighting the general applicability of these methods. umich.edu While specific examples for this compound are not prevalent in publicly available literature, the synthesis of related pyrimidine-5-carboxylic acid esters is well-documented, suggesting similar reactivity. umich.eduresearchgate.net

Amidation:

The formation of amides from this compound can be accomplished by coupling it with a primary or secondary amine. These reactions typically require the activation of the carboxylic acid, which can be achieved by converting it to an acid chloride, an active ester, or by using in-situ coupling reagents. Common coupling agents for amidation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole). nih.govnih.gov The synthesis of various amide derivatives of pyrimidines has been described in the literature, often in the context of medicinal chemistry, where the amide bond is a common structural motif. masterorganicchemistry.comyoutube.com For example, a general method for the synthesis of N-aryl amides involves the coupling of carboxylic acids with anilines in the presence of activating agents. masterorganicchemistry.com

Table 1: Representative Esterification and Amidation Reactions of Carboxylic Acids

Reactant (Carboxylic Acid)ReagentProductReaction TypeReference
Propanoic acidn-Butanol, Sulfuric acidn-Butyl propionateEsterification google.com
3-(Furan-2-yl)propenoic acidMethanol, Acid catalystMethyl 3-(furan-2-yl)propenoateEsterification umich.edu
2-(5-(Ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acidVarious amines, HATU, DIEAEthyl 6-(5-(alkyl/arylcarbamoyl)pyrimidin-2-yl)nicotinate derivativesAmidation nih.gov
3-Aminothiophene-2-carboxylic acidMethylamine hydrochloride3-Amino-N-methylthiophene-2-carboxamideAmidation youtube.com

Reduction to Alcohols

The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-Methyl-2-(pyrimidin-5-yl)propan-1-ol. This transformation can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

Alternatively, the reduction can proceed via a two-step process involving the initial esterification of the carboxylic acid followed by reduction of the resulting ester. Ester reduction can be accomplished with LiAlH₄ or, for a milder approach, with sodium borohydride (B1222165) (NaBH₄) in some cases, particularly for activated esters. A reported method for the chemoselective reduction of a carboxylic acid to an alcohol in the presence of a ketone involves the formation of a mixed anhydride (B1165640) followed by reduction with sodium borohydride. masterorganicchemistry.com The synthesis of the related alcohol, 2-(pyrimidin-5-yl)propan-2-ol, has been documented, indicating the feasibility of such reductions within this class of compounds.

Modifications of the Pyrimidine (B1678525) Ring

The pyrimidine ring in this compound is an electron-deficient heterocycle, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring towards electrophilic attack. sigmaaldrich.commnstate.edulibretexts.org However, the C-5 position is the most electron-rich and, therefore, the most likely site for substitution to occur, albeit typically requiring harsh reaction conditions. rsc.org The presence of the alkyl and carboxylic acid substituents at the 5-position further influences the reactivity. The alkyl group is weakly activating, while the carboxylic acid group is deactivating.

Common electrophilic aromatic substitution reactions include:

Halogenation: Direct halogenation of pyrimidines can be challenging. However, methods for the halogenation of activated pyrimidines and other nitrogen-containing heterocycles have been developed, often using N-halosuccinimides (NCS, NBS, NIS) as the halogen source. researchgate.netrsc.org

Nitration: Nitration of unactivated pyrimidines is generally not feasible. nih.gov However, with strongly activating groups present on the ring, nitration at the C-5 position can be achieved, typically using a mixture of nitric acid and sulfuric acid. rsc.orgrsc.org The presence of the deactivating carboxylic acid group on the target molecule would likely make nitration very difficult.

Sulfonation: Similar to nitration, sulfonation of the pyrimidine ring is a difficult transformation.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C-2, C-4, and C-6 positions, which are ortho and para to the ring nitrogens. researchgate.netrsc.org However, in this compound, these positions are unsubstituted. Nucleophilic substitution would require the presence of a good leaving group, such as a halogen, at one of these positions. If such a derivative were synthesized, it could undergo substitution with various nucleophiles like amines, alkoxides, and thiolates. The regioselectivity of such reactions is influenced by the position of the leaving group and the nature of other substituents on the ring. sigmaaldrich.com

Oxidation and Reduction of the Heterocycle

Oxidation:

The pyrimidine ring can be oxidized, although the reaction conditions and products depend on the substituents present. Alkyl-substituted pyrimidines can be oxidized at the alkyl group or on the ring itself. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) can convert an alkyl side chain to a carboxylic acid. The nitrogen atoms of the pyrimidine ring can also be oxidized to form N-oxides using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of an acid. The oxidation of pyrimidine nucleosides with osmium tetroxide has also been reported.

Reduction:

The pyrimidine ring is more readily reduced than benzene (B151609) due to its lower aromaticity. Catalytic hydrogenation or reduction with complex metal hydrides like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can lead to di- or tetrahydropyrimidine (B8763341) derivatives. The regioselectivity of the reduction is influenced by the substituents on the ring. For example, the reduction of pyrimidin-2(1H)-ones with sodium borohydride can yield a mixture of dihydro- and tetrahydropyrimidine products depending on the reaction conditions.

Transformations at the Quaternary Carbon Center

The quaternary carbon atom in this compound, which is bonded to the pyrimidine ring, two methyl groups, and a carboxyl group, presents a significant steric hindrance. This structural feature makes direct chemical transformations at this center particularly challenging. Reactions that involve nucleophilic substitution or other transformations directly at this sterically congested site are generally not favored under standard laboratory conditions.

Synthesis of Prodrugs and Bioconjugates for Research Applications

To enhance properties such as cellular permeability and target engagement for research purposes, this compound can be converted into prodrugs or bioconjugates. The carboxylic acid group is the primary site for these modifications.

Prodrug Synthesis: A common prodrug strategy involves the esterification of the carboxylic acid. mdpi.com This masks the polar carboxyl group, increasing the lipophilicity of the molecule, which can facilitate passage across cell membranes. A well-established approach is the synthesis of amino acid ester prodrugs. mdpi.com For instance, reacting the parent acid with an appropriate L-amino acid ester, such as the L-valyl ester, can create a derivative that may be recognized by peptide transporters on the cell surface. mdpi.com Once inside the cell, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing the active parent compound. mdpi.com

Bioconjugate Synthesis: For targeted delivery or visualization in research models, the carboxylic acid can be used as a handle to attach larger biomolecules or reporter tags. This is typically achieved by activating the carboxylic acid, for example, by converting it to an active ester or acyl chloride. This activated intermediate can then be reacted with a nucleophilic group (e.g., a primary amine) on a carrier molecule, such as a peptide or a fluorescent dye, to form a stable amide bond. This process of bioconjugation allows researchers to study the distribution and mechanism of action of the core pyrimidine structure.

The table below outlines representative prodrug and bioconjugate strategies applicable to this compound for research use.

Modification Type Strategy Reactant Example Resulting Linkage Research Goal
ProdrugEsterificationL-Valine methyl esterEsterEnhanced cell permeability
ProdrugAmide FormationSarcosine ethyl esterAmideImproved metabolic stability
BioconjugateAmide CouplingPolyethylene glycol (PEG)-amineAmideIncreased solubility & circulation time
BioconjugateAmide CouplingFluorescein-amineAmideFluorescent labeling for imaging

Exploring Novel Derivatives with Modified Pharmacophores

The exploration of novel derivatives of this compound focuses on modifying the pyrimidine ring, which serves as a key pharmacophore. The pyrimidine core is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com Synthetic strategies often involve building derivatives where the pyrimidine ring is further substituted or annulated to create more complex heterocyclic systems. mdpi.comnih.gov

One approach involves using related pyrimidine building blocks in multi-step syntheses. For example, a common strategy in medicinal chemistry is the construction of pyrrolopyrimidines, which are fused heterocyclic systems that exhibit diverse biological activities. nih.govacs.org While not starting directly from this compound, these syntheses illustrate how the core pyrimidine pharmacophore can be elaborated. A typical reaction might involve the condensation of a substituted aminopyrrole with a β-ketoester to construct the fused pyrrolo[2,3-d]pyrimidine ring system. nih.gov

Another strategy involves the synthesis of 2-phenylaminopyrimidine (PAP) derivatives, which have been investigated as kinase inhibitors. mdpi.com These syntheses often start from simpler building blocks like 2-methyl-5-nitroaniline, which is converted into a guanidinium (B1211019) salt and then cyclized to form the pyrimidine ring. mdpi.com Subsequent cross-coupling reactions can be used to attach various aryl groups, systematically modifying the pharmacophore to explore structure-activity relationships.

The table below details examples of pharmacophore modifications based on the pyrimidine scaffold to generate novel derivatives for biological screening.

Derivative Class Synthetic Precursor Example Key Reaction Pharmacophore Modification Potential Application
Pyrrolopyrimidines2-Amino-1H-pyrrole-3-carbonitrileCyclocondensationFusion of a pyrrole (B145914) ring to the pyrimidine coreAnti-hyperglycemic agents
2-PhenylaminopyrimidinesN-(2-Methyl-5-nitrophenyl)guanidinium nitrateCyclization & Cross-CouplingAddition of substituted phenylamino (B1219803) groupsAntiproliferative agents
2-(Pyridin-2-yl)pyrimidines2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acidAmide CouplingIntroduction of a substituted pyridine (B92270) ringAnti-fibrotic agents

Stereochemistry and Asymmetric Synthesis of 2 Methyl 2 Pyrimidin 5 Yl Propanoic Acid Enantiomers

Chirality of 2-Methyl-2-(pyrimidin-5-yl)propanoic Acid

A molecule is considered chiral if it is non-superimposable on its mirror image, a property that typically arises from the presence of a stereocenter. A common type of stereocenter is a carbon atom bonded to four different substituent groups.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The central α-carbon (C2) of the propanoic acid chain is bonded to the following four groups:

A pyrimidin-5-yl group

A carboxylic acid group (-COOH)

A methyl group (-CH3)

A second methyl group (-CH3)

Since two of the substituents on the α-carbon are identical methyl groups, this carbon does not qualify as a chiral center. Consequently, the molecule is superimposable on its mirror image and does not have enantiomers. Therefore, discussions of enantioselective synthesis or chiral resolution are not applicable to the direct synthesis of this specific compound.

Structure of this compound highlighting the achiral alpha-carbon

Enantioselective Synthetic Strategies

Enantioselective synthesis, also known as asymmetric synthesis, encompasses a range of techniques designed to produce a single enantiomer of a chiral product from an achiral or racemic starting material. Because this compound is achiral, these methods are not required for its preparation. However, for context, the principal strategies are outlined below as they apply to the synthesis of structurally related chiral α-quaternary carboxylic acids.

This strategy involves temporarily incorporating a chiral molecule, known as a chiral auxiliary, into the substrate. wikipedia.orgsigmaaldrich.com The auxiliary directs the stereochemical outcome of a subsequent reaction before being removed, yielding an enantiomerically enriched product. wikipedia.org Evans oxazolidinones and pseudoephedrine are common auxiliaries used for the asymmetric alkylation of carboxylic acid derivatives. wikipedia.orgsigmaaldrich.com For instance, an N-acyl oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile from a sterically-hindered direction, leading to a new stereocenter. While a powerful tool for creating chiral centers, this method is unnecessary for the synthesis of an achiral compound like this compound. nih.govtcichemicals.com

Table 1: Examples of Common Chiral Auxiliaries

Chiral AuxiliaryTypical ApplicationReference
Evans OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations wikipedia.org
PseudoephedrineAsymmetric alkylation of carboxylic acids wikipedia.org
CamphorsultamAsymmetric Diels-Alder, aldol reactions wikipedia.org
(R/S)-2-Methyl-2-propanesulfinamideSynthesis of chiral amines sigmaaldrich.com

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient method for creating stereocenters, including challenging all-carbon quaternary centers found in many bioactive molecules. nih.govnih.govunc.edu For the synthesis of analogous chiral α-quaternary carboxylic acids, methods like iridium-catalyzed allylic alkylation have been developed. nih.govamericanelements.com These reactions create a new stereocenter with high enantioselectivity, but are not relevant for preparing the achiral this compound.

Biocatalysis employs enzymes to perform highly selective chemical transformations. For chiral separations, hydrolases like lipases and esterases are frequently used in a process called kinetic resolution. mdpi.comnih.gov In this approach, the enzyme selectively catalyzes a reaction (e.g., hydrolysis of an ester) on one enantiomer of a racemic mixture faster than the other. ias.ac.in This allows for the separation of the unreacted enantiomer from the newly formed product. mdpi.comnih.gov While this is a powerful technique for producing single-enantiomer drugs like S-(+)-Ibuprofen, it is predicated on the existence of a racemic mixture and is therefore not applicable to the achiral this compound. ias.ac.in

Table 2: Enzymes Commonly Used in Kinetic Resolution

EnzymeTypical ReactionReference
Candida antarctica Lipase B (CALB)Enantioselective esterification/hydrolysis researchgate.net
Candida rugosa Lipase (CRL)Enantioselective hydrolysis of esters ias.ac.in
Lipoprotein Lipase (Burkholderia sp.)Hydrolysis of α-sulfinyl esters nih.gov
Porcine Pancreatic Lipase (PPL)Enantioselective esterification of acids ias.ac.in

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to preferentially form one diastereomer over others. Diastereomers are stereoisomers that are not mirror images of each other and occur in molecules with two or more stereocenters. Since this compound possesses no stereocenters, it cannot exist as diastereomers. Therefore, diastereoselective synthesis is not a relevant concept for the preparation of the compound itself.

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. Common methods include spontaneous resolution, chemical resolution by forming diastereomeric salts with a chiral resolving agent, and chromatographic separation using a chiral stationary phase. mdpi.com Kinetic resolution, as described in section 6.2.3, is also a widely used method. ias.ac.inmdpi.com As this compound is achiral and does not form enantiomers, it does not produce a racemic mixture, and thus, chiral resolution techniques are not applicable. mdpi.com

Classical Resolution

Classical resolution is a widely used technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.

For a carboxylic acid like this compound, suitable chiral resolving agents would typically be optically pure amines. Commonly used resolving agents for acidic compounds include:

(R)-(+)-α-Phenylethylamine

(S)-(-)-α-Phenylethylamine

Brucine

Strychnine

Quinine

(1R,2S)-(-)-Ephedrine

The process would involve dissolving the racemic this compound and the chosen chiral amine in an appropriate solvent. Upon cooling or concentration, the less soluble diastereomeric salt would crystallize out of the solution. After separation, the chiral auxiliary is removed by treatment with an acid to yield the enantiomerically enriched this compound. The other diastereomer remaining in the mother liquor can also be processed to recover the other enantiomer. The efficiency of such a resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.

Table 1: Potential Chiral Resolving Agents for this compound

Resolving Agent Type Potential Interaction
(R)-(+)-α-Phenylethylamine Chiral Amine Salt formation with the carboxylic acid
Brucine Chiral Alkaloid Salt formation with the carboxylic acid

Chromatographic Resolution (Chiral HPLC, SFC)

Chromatographic resolution using chiral stationary phases (CSPs) is a powerful and versatile method for the separation of enantiomers. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are extensively used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of the enantiomers of this compound, various types of CSPs could be employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are often the first choice for screening due to their broad applicability.

The selection of the mobile phase is critical for achieving separation. In normal-phase HPLC, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier such as ethanol (B145695) or isopropanol (B130326) is typically used. For an acidic compound like this compound, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced consumption of organic solvents. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic co-solvent, such as methanol, ethanol, or isopropanol.

Similar to chiral HPLC, polysaccharide-based CSPs are widely used in SFC. The optimization of separation involves adjusting parameters like the type and percentage of the co-solvent, the back pressure, and the column temperature. For acidic analytes, an acidic additive may also be necessary to achieve good chromatography.

Table 2: Hypothetical Chromatographic Conditions for Resolution

Technique Chiral Stationary Phase (Example) Mobile Phase (Example) Detection
Chiral HPLC Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/Trifluoroacetic acid (80:20:0.1) UV (at an appropriate wavelength for the pyrimidine (B1678525) ring)

Investigations into the Biological Activity and Molecular Mechanisms

Identification of Biological Targets and Signaling Pathways

A thorough search of scientific literature yielded no studies that have identified the biological targets of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid. While the pyrimidine (B1678525) scaffold is present in many biologically active molecules that interact with a wide range of targets, the specific targets of this particular compound have not been publicly disclosed. nih.govresearchgate.net Similarly, there is no information available on the signaling pathways that might be modulated by this compound.

Receptor Binding and Agonist/Antagonist Activity Profiling

There are currently no public data available from receptor binding assays for this compound. Therefore, its affinity for any given receptor is unknown. Without binding data, the profiling of its potential agonist or antagonist activity has not been reported. While other pyrimidine-containing compounds have been investigated as ligands for various receptors, including glutamate (B1630785) receptors, this specific molecule has not been the subject of such published studies. acs.orgnih.govnih.gov

Enzyme Inhibition Studies and Kinetic Characterization

No studies have been published detailing the inhibitory effects of this compound on any enzymes. The pyrimidine core is a feature of inhibitors for various enzymes, but specific research on this compound's inhibitory capacity is absent from the public domain. nih.govnih.govresearchgate.net

Specific Enzyme Targets (e.g., DNA gyrase, SLACK potassium channels, PPARs, SIRT2, EGFR)

There is no evidence in the current body of scientific literature to suggest that this compound has been evaluated as an inhibitor of specific enzymes such as DNA gyrase, SLACK potassium channels, PPARs, SIRT2, or EGFR. Although compounds containing a pyrimidine moiety have been investigated as inhibitors for these targets, no such research has been published for this compound itself. nih.govnih.govnih.govnih.govnih.govnih.gov

Inhibitory Mechanism Elucidation (e.g., Competitive, Non-Competitive)

Given the lack of enzyme inhibition data, the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound has not been determined or reported.

Cell-Based Assays for Mechanistic Understanding

No cell-based assay results for this compound have been made publicly available. Such assays are crucial for understanding how a compound affects cellular processes and for confirming its interaction with intracellular targets.

In Vitro Cellular Target Engagement Studies

There are no published in vitro cellular target engagement studies for this compound. Techniques such as the cellular thermal shift assay (CETSA), which are used to confirm direct binding of a compound to its target within a cell, have not been reported for this molecule. nih.govnih.gov

Based on a comprehensive review of available scientific literature, there is currently a notable absence of published research specifically detailing the biological activity and molecular mechanisms of the chemical compound This compound .

Searches for this specific compound, including by its CAS number (1095779-33-8), did not yield any studies that would provide the necessary data to populate the requested article sections on its anti-inflammatory, antimicrobial, anticancer, or neuroprotective mechanisms. Furthermore, no specific molecular docking studies, protein-ligand interaction analyses, or in vitro functional assays involving this compound appear to be available in the public domain.

While there is extensive research into the biological activities of broader, related chemical classes—such as pyrimidine derivatives nih.govnih.govmdpi.commdpi.com, propanoic acid derivatives nih.govmdpi.comnih.govresearchgate.net, and thienopyrimidines mdpi.com—these findings are not directly applicable to the specific compound . For instance, studies on other pyrimidine-containing molecules have explored their potential as anticancer agents by targeting enzymes like EGFR or through apoptosis induction nih.gov, and as antimicrobials nih.gov. Similarly, various propanoic acid derivatives have been investigated for anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes researchgate.netnih.govmdpi.com, and for antimicrobial effects mdpi.comnih.gov.

Methodologies such as molecular docking mdpi.comjbcpm.comsemanticscholar.org and automated patch clamp assays nih.govbiorxiv.org are standard tools in drug discovery for evaluating the potential of new chemical entities. However, no records were found of these techniques being specifically applied to this compound.

Due to the lack of specific data for this compound in the scientific literature, it is not possible to generate a factually accurate article covering the detailed outline provided. The creation of such content would require speculative extrapolation from related but distinct molecules, which would not meet the standards of scientific accuracy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Pyrimidine (B1678525) Moiety and its Impact on Activity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like phenyl rings. mdpi.com Modifications to this ring system, including the introduction, removal, or repositioning of substituents and nitrogen atoms, can profoundly influence a compound's interaction with its biological target. mdpi.comnih.gov

The position of substituents on the pyrimidine ring is critical. For instance, studies on pyrimidine analogs have shown that the placement of functional groups dictates the molecule's ability to interact with specific amino acid residues in a target protein. researchgate.net The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, and their position influences the molecule's electrostatic potential and binding orientation. nih.gov

Substitution at the C5 position of pyrimidines can have significant effects. The introduction of a methyl group at this position has been shown to increase the molecular polarizability of the pyrimidine ring, enhancing base-stacking interactions. mdpi.com Conversely, introducing larger alkyl groups at the same position can be detrimental to activity due to steric hindrance within the target's binding site. nih.gov The electronic properties of the substituent are equally important; electron-withdrawing groups like trifluoromethyl (CF3) can alter the hinge-binding region interactions compared to electron-donating or neutral groups like methyl. researchgate.net

Strategic modifications can also be employed to block metabolic pathways. For example, in related heterocyclic systems, understanding the site of oxidation by enzymes like aldehyde oxidase allows for the rational placement of substituents to prevent metabolism and improve in vivo stability. nih.gov

Below is a table illustrating potential modifications to the pyrimidine moiety and their hypothetical impact on activity.

Modification on Pyrimidine RingRationalePredicted Impact on Activity
Replace C5-H with C5-FFluorine is a small, electronegative atom that can form favorable interactions and may block metabolism at that site.Potential for increased binding affinity and metabolic stability.
Replace C5-H with C5-Cl/BrHalogens can participate in halogen bonding and alter electronic properties.May increase potency, but could also introduce steric clashes.
Replace C5-H with C5-CNA cyano group is a strong hydrogen bond acceptor and electron-withdrawing group.Could enhance binding through new H-bonds but may significantly alter electronics.
Add substituent at C2 or C4Introduces new vectors for interaction with the target protein.Could increase potency and selectivity if the substituent finds a favorable pocket. nih.gov

Systematic Modification of the Propanoic Acid Moiety and its Impact on Activity

The propanoic acid group is a critical pharmacophore, often involved in key ionic interactions with positively charged residues (like arginine or lysine) in a binding pocket.

The carboxylic acid is essential for the activity of many compounds, including inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase, where it is required for significant inhibition. nih.gov Bioisosteric replacement of the carboxylic acid with other acidic groups such as a tetrazole or a sulfonamide is a common strategy in medicinal chemistry. However, studies have shown that for certain targets, the carboxylic acid group is strongly preferred. nih.gov

Other modifications to the propanoic acid moiety could include:

Esterification: Converting the carboxylic acid to an ester (a prodrug strategy) can improve cell permeability by masking the polar acid group. The ester would then be hydrolyzed in vivo to release the active acidic drug.

Amidation: Converting the acid to a primary or secondary amide introduces different hydrogen bonding patterns and removes the negative charge, which would drastically alter binding interactions.

Chain Homologation/Shortening: Changing the length of the alkyl chain (e.g., to acetic acid or butanoic acid) would alter the positioning of the acidic headgroup relative to the pyrimidine ring, likely impacting the ability to form key interactions.

The table below summarizes potential modifications to the propanoic acid moiety.

Modification on Propanoic AcidRationalePredicted Impact on Activity
Esterification (e.g., Ethyl Ester)Prodrug approach to increase lipophilicity and cell penetration.Loss of in vitro activity; potential for in vivo efficacy after hydrolysis.
Bioisosteric Replacement (e.g., Tetrazole)Mimics the acidic properties of the carboxylic acid with different steric and electronic profiles.Activity is highly target-dependent; may increase metabolic stability. nih.gov
Conversion to AmideRemoves negative charge and introduces H-bond donor/acceptor capabilities.Likely significant loss of activity if an ionic interaction is crucial.
Chain Lengthening (Butanoic Acid)Alters the spatial relationship between the pyrimidine and the carboxylate.Potential decrease in activity due to suboptimal positioning in the binding site.

Influence of Substituents at the Quaternary Carbon Center on Biological Activity

The gem-dimethyl group at the alpha-carbon (the quaternary carbon) of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid plays a significant role in its structure-property profile. This feature is often intentionally designed into drug candidates for several reasons.

One key benefit is the "magic methyl" effect , where the addition of a methyl group can lead to a disproportionate increase in binding affinity or a favorable change in metabolic profile. cambridgemedchemconsulting.com In this case, the two methyl groups provide steric bulk, which can have multiple consequences:

Conformational Restriction: The gem-dimethyl group restricts the rotation around the Cα-C(pyrimidine) bond. This pre-organizes the molecule into a more limited set of conformations, which can reduce the entropic penalty upon binding to a target, thus increasing affinity.

Metabolic Shielding: The quaternary center is sterically hindered, which can prevent enzymatic degradation, such as oxidation, at the alpha-position. This often leads to improved metabolic stability and a longer half-life in vivo.

Improved Potency: The steric and electronic effects of substituents at the alpha-carbon can be crucial for efficacy. For instance, in a series of GPR40 agonists, installing both a methyl group and a fluorine atom on the α-carbon led to a "superagonist" with excellent potency and improved metabolic stability. nih.gov

The table below explores the influence of different substituents at this center.

Substituent at Quaternary CarbonRationalePredicted Impact on Activity
Single Methyl (des-methyl analog)Reduces steric bulk and introduces a hydrogen at the alpha-position.May decrease binding affinity due to increased conformational flexibility. The α-H is now susceptible to metabolic oxidation.
CyclopropylIntroduces conformational rigidity and a different steric profile compared to two methyl groups.May maintain or enhance potency by locking in a bioactive conformation.
α-Fluoro substitutionFluorine can improve binding affinity through polar interactions and can block metabolism.Potential for increased potency and metabolic stability, as seen in related propionic acid agonists. nih.gov
Removal of both methylsCreates a simple propanoic acid chain.Significant loss of the benefits of conformational restriction and metabolic shielding; likely decreased activity.

Positional Isomer Effects on Molecular Interactions

The specific attachment point of the propanoic acid group to the pyrimidine ring (the 5-position) is a critical determinant of the molecule's shape and how it presents its functional groups for interaction with a biological target. The use of different positional isomers (e.g., pyrimidin-2-yl or pyrimidin-4-yl) would fundamentally change the molecule's properties.

The arrangement of the two nitrogen atoms in the pyrimidine ring creates a specific pattern of hydrogen bond acceptors and defines the orientation of the substituent.

Pyrimidin-5-yl (meta-like): The substituent is positioned between the two nitrogen atoms. This isomer directs its functionality away from the primary hydrogen-bonding edges of the pyrimidine core.

Pyrimidin-2-yl (ortho/para-like): The substituent is adjacent to one nitrogen and para to the other. This isomer would place the propanoic acid group in a very different spatial location relative to the nitrogen atoms. Studies comparing 2-pyrimidinyl and 2-pyridinyl analogs have shown that the pyrimidinyl variants can exhibit significantly different activity levels, highlighting the importance of the ring nitrogens. acs.org

Pyrimidin-4-yl (ortho/para-like): The substituent is flanked by a nitrogen and a carbon. The activity of pyrimidine derivatives can be highly sensitive to this placement; in some cases, a pyrimidin-4-yl substitution is optimal for binding to kinase hinges, while in others it is detrimental. nih.gov

In a series of cholinesterase inhibitors, it was observed that pyrimidine-based compounds were generally more potent than their corresponding pyridine (B92270) analogs on one enzyme (EeAChE), while the reverse was true for another (eqBChE), demonstrating that isomerism can drive target selectivity. nih.gov The replacement of a pyrimidine N-3 atom with a C-H in a pyridine isomer was shown to completely abolish activity in another series, as the nitrogen was critical for the mechanism of action. nih.gov Therefore, the 5-yl substitution pattern in the title compound is likely crucial for its specific biological function, and other isomers would be expected to have different, if any, activity.

Rational Design of Analogs Based on SAR Insights

Rational design uses the insights gained from SAR and SPR studies to create new analogs with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. mdpi.com Based on the principles discussed, several new analogs of this compound could be designed.

The goal of such a design process could be to:

Enhance Potency: Introduce new interactions with the target protein.

Improve Selectivity: Exploit differences between the target and off-target binding sites.

Optimize ADME Properties: Block metabolic hotspots or modulate physicochemical properties like solubility and permeability.

The table below outlines some rationally designed analogs based on the SAR insights from the preceding sections.

Designed Analog StructureDesign RationaleDesired Improvement
2-Methyl-2-(2-amino-pyrimidin-5-yl)propanoic acidThe amino group at the C2 position can act as a strong hydrogen bond donor, potentially forming a new key interaction with the target. nih.govIncreased binding affinity and selectivity.
2-Methyl-2-(4-chloro-pyrimidin-5-yl)propanoic acidAdding a chlorine atom at C4 could probe a nearby hydrophobic pocket or form a halogen bond, while also potentially blocking metabolism.Enhanced potency and/or improved metabolic stability.
(R)-2-Fluoro-2-methyl-2-(pyrimidin-5-yl)propanoic acidReplacing one methyl group with fluorine introduces a polar interaction and can enhance metabolic stability, as seen in GPR40 agonists. nih.gov The specific stereochemistry could be crucial.Increased potency and optimized pharmacokinetic profile.
2-Methyl-2-(pyrimidin-5-yl)propan-1-olReduction of the carboxylic acid to a primary alcohol removes the charge but retains a hydrogen bond donor/acceptor group, probing the necessity of the acidic moiety.Tool compound to confirm the importance of the carboxylic acid for activity.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug discovery, it is not enough for a compound to be potent; it must also be efficient. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LipE) are metrics used to assess the quality of a compound by relating its potency to its size and lipophilicity, respectively.

Ligand Efficiency (LE): Measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve high potency with a relatively small number of atoms. A higher LE value is generally better.

Formula: LE = (1.37 * pIC50) / HA (where HA is the heavy atom count)

Lipophilic Efficiency (LLE or LipE): Measures how much of a compound's potency is derived from its lipophilicity. High lipophilicity can lead to non-specific binding, toxicity, and poor solubility. LLE helps guide the design of compounds that are potent without being overly "greasy." An LLE value greater than 5 is often considered desirable for drug candidates.

Formula: LLE = pIC50 - logP

To analyze this compound, we can use its predicted lipophilicity (XlogP ≈ 0.6) and assume a hypothetical potency, for instance, a pIC50 of 6.0 (equivalent to an IC50 of 1 µM), for illustrative purposes. The compound has 12 heavy atoms.

LE = (1.37 * 6.0) / 12 = 0.685

LLE = 6.0 - 0.6 = 5.4

This analysis suggests that, with micromolar activity, the parent compound has a favorable LLE and a strong LE value, indicating it is an efficient starting point for optimization. The table below analyzes the potential impact of modifications on these efficiency metrics.

Compound/AnalogHypothetical pIC50Predicted logPHeavy AtomsCalculated LECalculated LLEAnalysis
Parent Compound 6.00.6120.695.4Good starting point with high efficiency.
Analog with C2-NH27.00.3130.746.7The increase in potency outweighs the small increase in size and decrease in lipophilicity, improving both LE and LLE.
Analog with C4-Cl6.51.1130.685.4Potency gain is offset by increased lipophilicity, resulting in similar efficiency metrics.
Ethyl Ester Prodrug< 4.01.514< 0.39< 2.5As a prodrug, it is expected to be inefficient in vitro. The goal is in vivo conversion.

Pharmacokinetic and Adme Absorption, Distribution, Metabolism, Excretion Research

In Vitro Metabolic Stability Assessment (e.g., Liver S9 fractions)

No specific data on the in vitro metabolic stability of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid using liver S9 fractions has been reported.

In early drug discovery, assessing the metabolic stability of a compound is crucial for predicting its in vivo half-life and clearance. Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are frequently used for this purpose. These assays involve incubating the test compound with the S9 fraction and a cofactor mix (e.g., NADPH, UDPGA) over a period of time. The rate of disappearance of the parent compound is monitored, typically by LC-MS/MS, to determine its intrinsic clearance. This information helps in ranking and selecting compounds with desirable metabolic profiles for further development. For pyrimidine-based compounds, metabolic stability can vary significantly depending on the substituents on the pyrimidine (B1678525) ring and their susceptibility to enzymatic degradation.

Identification of Major Metabolites and Metabolic Pathways

There is no published information identifying the major metabolites or metabolic pathways of this compound.

Understanding the metabolic fate of a drug candidate is a critical aspect of its development. In vitro systems, such as liver microsomes, hepatocytes, and S9 fractions, are employed to generate metabolites. These metabolites are then identified and structurally characterized using techniques like high-resolution mass spectrometry and NMR. Common metabolic pathways for pyrimidine derivatives can include oxidation, hydroxylation, N-dealkylation, and conjugation reactions (e.g., glucuronidation, sulfation). Identifying the major metabolites is important for understanding the clearance mechanisms of the parent drug and for assessing the potential for pharmacologically active or toxic metabolites.

Drug-Protein Binding Studies and Implications for Distribution

Specific drug-protein binding data for this compound is not available in the public domain.

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target. Techniques like equilibrium dialysis, ultrafiltration, and surface plasmon resonance are used to determine the percentage of protein binding. For acidic compounds like propanoic acid derivatives, binding to albumin is often significant. High plasma protein binding can limit the volume of distribution and reduce clearance, thereby prolonging the drug's half-life. Conversely, low protein binding may lead to a wider distribution and faster clearance.

Permeability Studies Across Biological Barriers

There are no specific studies on the permeability of this compound across biological barriers.

A drug's ability to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets, is a key determinant of its efficacy. In vitro models like the Caco-2 cell monolayer assay are commonly used to assess intestinal permeability. These studies help classify compounds according to the Biopharmaceutics Classification System (BCS) and predict their oral absorption potential. The physicochemical properties of a molecule, including its lipophilicity, size, and charge, play a crucial role in its passive permeability.

Role of Transporters in Absorption and Efflux

The role of transporters in the absorption and efflux of this compound has not been investigated in any published research.

Drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) for efflux, and Organic Anion Transporting Polypeptides (OATPs) for uptake, can significantly impact a drug's pharmacokinetics. In vitro studies using cell lines that overexpress specific transporters are conducted to determine if a compound is a substrate or an inhibitor of these transporters. This information is vital for predicting potential drug-drug interactions and for understanding the mechanisms of drug absorption and elimination. For instance, being a substrate for an efflux transporter in the gut wall could limit a drug's oral bioavailability.

Pharmacokinetic Profiling in Preclinical Models (non-clinical data)

No preclinical pharmacokinetic data for this compound has been published.

To understand the in vivo behavior of a drug candidate, pharmacokinetic studies are conducted in preclinical species (e.g., rodents, dogs). These studies involve administering the compound and collecting blood samples over time to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%). This data is essential for predicting human pharmacokinetics and for designing first-in-human clinical trials.

Absorption Kinetics

Specific information on the absorption kinetics of this compound is not available.

Following oral administration, the rate and extent of drug absorption are characterized by parameters such as the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). These parameters provide insights into how quickly a drug is absorbed from the gastrointestinal tract and how much of the administered dose reaches systemic circulation. The formulation of the drug product and the physicochemical properties of the drug molecule can significantly influence its absorption kinetics.

Distribution Volume and Tissue Distribution

Similarly, specific data on the tissue distribution, which would identify the primary sites of accumulation for this compound and its potential metabolites, have not been documented in available research. Such studies are essential for understanding a compound's potential efficacy and toxicity profile.

Clearance Mechanisms and Half-Life Determination

Detailed research on the clearance mechanisms of this compound is not currently available. Clearance (CL) is a measure of the rate at which a drug is removed from the body and can occur through various processes, including metabolism in the liver and excretion by the kidneys. The specific metabolic pathways and the enzymes involved in the biotransformation of this compound have not been elucidated in published studies.

Consequently, the elimination half-life (t½) of this compound, which represents the time required for the drug concentration in the body to decrease by half, has not been established. The half-life is a key determinant of the dosing interval and the time required to reach steady-state concentrations.

Bioavailability Assessment

There is a lack of publicly available data regarding the bioavailability of this compound. Bioavailability (F) refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. It is a fundamental pharmacokinetic property that influences the choice of the route of administration and the dosage regimen. Studies to determine the absolute and relative bioavailability of this compound have not been reported in the scientific literature.

Advanced Analytical Method Development for Research Applications

Quantitative Analytical Methods for Compound and Metabolite Quantification in Biological Matrices (research samples)

The accurate quantification of 2-Methyl-2-(pyrimidin-5-yl)propanoic acid and its potential metabolites in biological samples such as plasma, serum, urine, and tissue homogenates is critical for understanding its pharmacokinetic and metabolic profile. The choice of the analytical technique depends on several factors including the required sensitivity, selectivity, the physicochemical properties of the analyte, and the nature of the biological matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity, selectivity, and wide applicability. ich.org An LC-MS/MS method for This compound would typically involve reversed-phase chromatography to separate the analyte from endogenous matrix components, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Chromatographic and Mass Spectrometric Parameters:

Effective chromatographic separation is crucial for minimizing matrix effects and ensuring accurate quantification. For a polar compound like This compound , a C18 or a more polar-retentive column would be suitable. The mobile phase would likely consist of an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed to achieve optimal separation and peak shape.

For mass spectrometric detection, electrospray ionization (ESI) in either positive or negative ion mode would be evaluated during method development. Given the presence of the carboxylic acid and pyrimidine (B1678525) nitrogen atoms, both modes could potentially yield a strong signal. The selection of precursor and product ions in MRM mode provides high selectivity and minimizes interferences.

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterSuggested Condition
Chromatography
LC SystemHigh-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), Positive or Negative Mode
Monitored TransitionAnalyte-specific precursor ion → product ion (e.g., for positive mode: [M+H]⁺ → fragment ion)
Internal StandardA stable isotope-labeled version of the analyte (e.g., D4-2-Methyl-2-(pyrimidin-5-yl)propanoic acid) is ideal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of certain small molecules. However, for a polar and non-volatile compound like This compound , direct analysis by GC-MS is not feasible. A chemical derivatization step is necessary to increase the volatility and thermal stability of the analyte. Common derivatization reagents for carboxylic acids include silylating agents (e.g., BSTFA) or alkylating agents (e.g., diazomethane (B1218177) or alkyl chloroformates).

The derivatized analyte can then be separated on a suitable capillary GC column and detected by a mass spectrometer. While GC-MS can offer high chromatographic resolution, the additional sample preparation step of derivatization can introduce variability and potential for error.

High Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection can be employed for the quantification of This compound , particularly at higher concentrations. researchgate.net The pyrimidine ring in the molecule is expected to exhibit UV absorbance, allowing for detection with a UV detector. researchgate.net The choice of wavelength would be determined by acquiring the UV spectrum of the compound.

While less sensitive and selective than LC-MS/MS, HPLC-UV offers a cost-effective alternative for certain research applications. The chromatographic conditions would be similar to those described for LC-MS. For fluorescence detection, a derivatization step to introduce a fluorophore would be necessary, as the native molecule is unlikely to be fluorescent.

Sample Preparation Techniques for Complex Matrices

The goal of sample preparation is to extract the analyte of interest from the biological matrix, remove interfering substances, and concentrate the sample to improve detection sensitivity. thermofisher.com Common techniques applicable to This compound include:

Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the biological sample (e.g., plasma) to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases. For an acidic compound like This compound , the pH of the aqueous sample can be adjusted to suppress its ionization, allowing for its extraction into a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). researchgate.net

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup compared to PPT and LLE. mdpi.com For This compound , a mixed-mode or ion-exchange sorbent could be particularly effective. For instance, a mixed-mode anion exchange sorbent could retain the acidic analyte while allowing neutral and basic interferences to be washed away. The analyte is then eluted with a suitable solvent.

Method Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

A quantitative bioanalytical method must be rigorously validated to ensure its reliability and suitability for its intended purpose. europa.eu The validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) M10 guideline. kymos.comeuropa.eu

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. europa.eu

Linearity and Range: The concentration range over which the method is accurate and precise. This is determined by analyzing calibration standards and is typically defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). europa.eu

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. outsourcedpharma.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. europa.eu

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (based on ICH M10)

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard
Matrix Effect The CV of the matrix factor should be ≤15%
Stability Analyte stability should be demonstrated under various storage and processing conditions

Future Research Directions and Emerging Paradigms for 2 Methyl 2 Pyrimidin 5 Yl Propanoic Acid

Exploration of New Synthetic Pathways and Green Chemistry Approaches

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on established, multi-step chemical reactions. However, the future of synthesizing compounds like 2-Methyl-2-(pyrimidin-5-yl)propanoic acid is increasingly focused on efficiency, safety, and environmental sustainability. This shift is championed by the principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances. researchgate.net

Future synthetic explorations will likely move away from conventional heating methods, which are often energy-intensive. Instead, techniques like microwave irradiation are being adopted, which can significantly reduce reaction times and increase product yields. researchgate.net There is also a strong emphasis on developing catalyst-free reactions or using environmentally benign catalysts. For instance, L-proline has been successfully used as a neutral, bifunctional catalyst for the synthesis of pyrano[2,3-d]pyrimidines in aqueous ethanol (B145695). jmaterenvironsci.com

The choice of solvent is another critical aspect of green synthetic chemistry. Research is moving towards replacing traditional, volatile organic solvents with greener alternatives. Studies have explored the use of biomass-derived solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.it Furthermore, the use of aqueous media, sometimes in combination with ultrasonic irradiation, represents a highly sustainable approach for synthesizing pyrimidine-based structures. jmaterenvironsci.com These methods not only reduce the environmental impact but also often lead to simpler work-up procedures and improved reaction efficiency. jmaterenvironsci.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrimidine Derivatives
AspectTraditional Synthetic MethodsEmerging Green Chemistry Approaches
Energy SourceConventional heating (e.g., oil baths)Microwave irradiation, Ultrasonic irradiation researchgate.netjmaterenvironsci.com
SolventsVolatile organic solvents (e.g., DMF, Toluene) researchgate.netresearchgate.netAqueous media, Ethanol/water mixtures, Biomass-derived solvents (GVL, 2-MeTHF) jmaterenvironsci.comunibo.it
CatalystsOften requires heavy metal or harsh acid/base catalystsCatalyst-free conditions, Benign biocatalysts (e.g., L-proline), Sodium acetate (B1210297) researchgate.netjmaterenvironsci.com
EfficiencyLonger reaction times, potentially lower yieldsReduced reaction times, often higher yields, simpler work-up researchgate.netjmaterenvironsci.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery from a process of serendipitous finding to one of intentional design. mdpi.com For a compound like this compound, these computational tools offer powerful methods to predict its properties and optimize its structure for enhanced therapeutic activity. nih.gov The integration of AI/ML is applied at nearly every stage of computer-aided drug design, significantly increasing the success rate of identifying promising hit compounds. nih.gov

One of the key applications is in the prediction of a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Early prediction of poor physicochemical properties can dramatically reduce the risk of late-stage failures. nih.gov For example, a recent study on coumarin-pyrimidine derivatives utilized ML algorithms to predict pharmacokinetic properties and identify potential toxicity issues, guiding the selection of the most promising candidates for synthesis. nih.gov

Beyond prediction, AI is instrumental in de novo drug design, where algorithms can generate entirely new molecular structures with desired biological activities. dntb.gov.ua These models can be trained on vast datasets of known active molecules to learn the structural features essential for targeting specific proteins. This allows for the virtual creation and screening of millions of potential derivatives of a core scaffold like pyrimidine, identifying novel candidates with potentially superior efficacy and safety profiles long before any laboratory work begins. nih.govspringernature.com

Table 2: AI/ML Applications in the Drug Discovery Pipeline
Discovery PhaseApplication of AI/MLPotential Impact on Pyrimidine-Based Drug Design
Target IdentificationAnalyzing biological data to identify and validate new drug targets. nih.govIdentifying novel protein targets for which a this compound scaffold could be optimized.
Hit IdentificationHigh-throughput virtual screening of compound libraries. nih.govRapidly screening millions of virtual pyrimidine derivatives to find initial hits.
Lead OptimizationPredicting ADMET properties and biological activity (QSAR). nih.govnih.govGuiding chemical modifications to improve potency and drug-like properties.
De Novo DesignGenerating novel molecular structures with desired properties. dntb.gov.uaDesigning new, patentable pyrimidine-based molecules with high predicted activity and safety.

Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray crystallography of compound-target complexes)

Understanding precisely how a drug molecule binds to its biological target is fundamental to structure-based drug design. researchgate.net For decades, X-ray crystallography has been the primary method for this, and it continues to be vital. For example, the crystal structure of a pyrimidine derivative bound to Fibroblast Growth Factor Receptor 3 (FGFR3) provided critical insights into its inhibitory mechanism, guiding further optimization. nih.gov

However, a major challenge with X-ray crystallography is the need to grow well-ordered crystals of the protein-ligand complex, which is not always possible, especially for large or membrane-bound proteins. nih.gov Cryogenic electron microscopy (cryo-EM) has emerged as a revolutionary alternative that overcomes this limitation. nih.govyoutube.com Cryo-EM allows for the determination of high-resolution structures from vitrified (flash-frozen) samples, bypassing the need for crystallization. youtube.com

The power of this technique has been demonstrated in studies of pyrazolopyrimidine-type inhibitors, where cryo-EM revealed their binding mode to the CDK-activating kinase (CAK) complex at near-atomic resolution. researchgate.netresearchgate.net Similarly, cryo-EM has been successfully used to visualize inhibitors bound to cytochrome bc₁, a membrane protein complex, proving its viability for structure-based drug discovery against targets previously considered intractable. nih.govnih.gov For future research on this compound, applying cryo-EM to its target complexes could unveil crucial interaction details, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity. researchgate.net

Table 3: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis
FeatureX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample RequirementRequires well-ordered, diffraction-quality crystals. youtube.comDoes not require crystallization; sample is flash-frozen in solution. nih.govyoutube.com
Protein SuitabilityCan be challenging for large complexes, membrane proteins, or flexible proteins. nih.govHighly suitable for large, dynamic, or membrane-bound complexes. nih.govnih.gov
ResolutionRoutinely achieves atomic resolution (<1.5 Å).Resolution has improved dramatically, now often reaching near-atomic levels (2-4 Å). researchgate.netresearchgate.net
Data OutputAn electron density map derived from diffraction patterns. youtube.comA 3D reconstruction from thousands of 2D particle images. youtube.com

Multi-Targeted Ligand Design Strategies

The traditional "one drug, one target" approach is often insufficient for treating complex, multifactorial diseases like cancer or neurodegenerative disorders. nih.govfrontiersin.org This has led to the rise of a new paradigm: the design of multi-target directed ligands (MTDLs). nih.gov MTDLs are single chemical entities engineered to interact with two or more distinct biological targets, offering the potential for improved efficacy and a reduced likelihood of drug resistance. frontiersin.orgacs.org

The pyrimidine scaffold is exceptionally well-suited for the development of MTDLs. Researchers have successfully designed pyrimidine and pyrido[3,2-d]pyrimidine (B1256433) derivatives that act as multi-targeting agents. researchgate.netacs.org For example, by combining structural features of different known ligands, scientists have created pyrimidine-based compounds that dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease. acs.org Another strategy involves creating hybrid molecules that can inhibit cholinesterases while also preventing the aggregation of amyloid-beta plaques. researchgate.net

The design process for MTDLs often involves a knowledge-based approach, where pharmacophores (the essential structural features for activity) from two different selective ligands are merged into a single molecule. acs.org Looking forward, this compound could serve as a starting point for designing MTDLs by strategically modifying its structure to incorporate features that confer affinity for a second, disease-relevant target.

Table 4: Potential Multi-Target Strategies for Pyrimidine-Based Compounds
Primary Target ClassPotential Secondary Target ClassTherapeutic AreaRationale
Kinase InhibitorsCholinesterase InhibitorsNeurodegenerative DiseaseTo address both signaling pathway dysregulation and neurotransmitter depletion. acs.org
Receptor AntagonistsEnzyme Inhibitors (e.g., MAO)Neurodegenerative Disease/DepressionCombining symptomatic relief with disease-modifying potential by targeting multiple pathways. frontiersin.org
Kinase InhibitorsAngiogenesis InhibitorsOncologyTo simultaneously block tumor cell proliferation and cut off its blood supply.
Cholinesterase InhibitorsMetal ChelatorsNeurodegenerative DiseaseTo reduce enzymatic activity and mitigate metal-induced oxidative stress and protein aggregation. acs.org

Development of Novel Analytical Tools for In Situ Monitoring of Reactions and Biological Interactions

The characterization of novel compounds like this compound relies on a suite of established analytical techniques, including NMR spectroscopy, mass spectrometry (MS), and chromatography. nih.gov While these methods are excellent for final product verification, a significant future direction lies in the development of tools that can monitor chemical reactions and biological interactions in real-time and in situ.

Future research will likely focus on creating novel analytical platforms that provide dynamic information. This could involve the design of specific fluorescent probes derived from the pyrimidine scaffold itself, which change their optical properties upon binding to a target protein, allowing for the direct visualization and quantification of the interaction within living cells.

Another emerging area is the integration of microfluidics with mass spectrometry. Such systems would enable the real-time monitoring of synthetic reactions in micro-scale reactors, allowing for rapid optimization of reaction conditions and providing detailed kinetic data. For biological applications, techniques like isothermal titration calorimetry (ITC) provide thermodynamic data on binding events, but future tools may offer even greater sensitivity and throughput. The development of rapid detection systems, analogous to the Eprimer-SmartAmp technology used for nucleic acids, could one day allow for point-of-care-style monitoring of a drug's engagement with its target in biological samples. mdpi.com

Table 5: Emerging Analytical Tools and Their Future Applications
Analytical Tool/ApproachApplication in Pyrimidine ResearchInformation Gained
Specific Fluorescent ProbesMonitoring compound-target engagement inside living cells.Binding affinity (Kd), target localization, cellular uptake.
Microfluidics-Mass SpectrometryReal-time monitoring of synthetic reactions.Reaction kinetics, intermediate identification, rapid optimization.
Surface Plasmon Resonance (SPR)Studying the kinetics of binding to an immobilized target.Association/dissociation rates (kon/koff), affinity.
Advanced Electrochemical BiosensorsDetecting binding events through changes in electrical signals.Real-time, label-free detection of compound-target interactions.

Integration with Systems Biology and Network Pharmacology Approaches

As the focus of drug discovery shifts from single targets to complex biological networks, systems biology and network pharmacology have become indispensable tools. researchgate.net Network pharmacology moves beyond the linear "drug-target-disease" model to a more holistic "drug-target network-disease" perspective, which is better suited for understanding the effects of a compound in a complex biological system. researchgate.net

This approach involves integrating large-scale 'omics' data (genomics, proteomics, metabolomics) to construct comprehensive maps of molecular interactions. medrxiv.org By mapping the known and predicted targets of a compound like this compound onto these networks, researchers can visualize its potential system-wide effects. A systems biology workflow has been successfully used to analyze pyrimidine metabolism disorders by linking clinical biomarkers to their underlying pathways in a network visualization. medrxiv.orgmedrxiv.org

Table 6: A Hypothetical Network Pharmacology Workflow
StepDescriptionTools and DatabasesOutcome for Pyrimidine Research
1. Target IdentificationPredicting the protein targets of the pyrimidine compound.SwissTargetPrediction, PharmMapperA list of potential primary and secondary targets.
2. Network ConstructionBuilding a protein-protein interaction (PPI) network around the identified targets.STRING, CytoscapeVisualization of the biological pathways potentially modulated by the compound.
3. Pathway AnalysisIdentifying the key biological pathways and processes enriched within the network.KEGG, Reactome, Gene Ontology (GO) medrxiv.orgUnderstanding the compound's mechanism of action on a systems level.
4. Experimental ValidationValidating the predicted key targets and pathway effects in laboratory models.Cell-based assays, animal modelsConfirmation of the in silico predictions and elucidation of the compound's biological effects.

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-2-(pyrimidin-5-yl)propanoic acid?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting pyrimidin-5-yl derivatives (e.g., halogenated pyrimidines) with methyl 2-bromopropanoate in the presence of a base like potassium carbonate . Alternative routes may use transition-metal catalysis (e.g., Suzuki coupling) to introduce the pyrimidine moiety. Reaction optimization should consider solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios to minimize byproducts. Post-synthesis, hydrolysis of the ester intermediate under acidic or basic conditions yields the carboxylic acid .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Confirm regiochemistry of the pyrimidine ring and methyl branching (e.g., 1H^1 \text{H}-NMR for methyl protons at δ ~1.5 ppm; 13C^{13} \text{C}-NMR for quaternary carbons).
  • HPLC-MS : Assess purity and detect impurities using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • FT-IR : Identify carboxylic acid O–H stretching (~2500–3000 cm1^{-1}) and pyrimidine C=N vibrations (~1600 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

  • Use engineering controls (fume hoods) to limit airborne exposure.
  • Wear PPE (gloves, lab coat) to prevent skin contact, as carboxylic acids can cause irritation .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
  • Follow waste disposal guidelines for acidic organic compounds.

Q. What are common impurities observed during synthesis?

Impurities often arise from:

  • Incomplete ester hydrolysis : Residual methyl ester (detected via LC-MS).
  • Pyrimidine ring halogenation : If starting materials contain halogens (e.g., 4,6-dichloropyrimidine derivatives) .
  • Oxidative byproducts : Carboxylic acid derivatives may form dimers under acidic conditions. Reference standards for impurities (e.g., EP guidelines) are critical for quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

ParameterOptimization Strategy
Catalyst Palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions; 1–5 mol% loading.
Solvent Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
Temperature Higher temperatures (100–120°C) accelerate coupling but risk decomposition.
pH Control Maintain pH 7–9 during hydrolysis to avoid over-acidification .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may stem from:

  • Purity variations : Impurities ≥0.1% can skew bioassay results. Use orthogonal methods (HPLC + NMR) for validation .
  • Assay conditions : Adjust buffer ionic strength or cell lines (e.g., HEK293 vs. HeLa) to replicate studies.
  • Structural analogs : Compare with derivatives (e.g., 2-methyl-2-(pyridin-3-yl)propanoic acid) to isolate pyrimidine-specific effects .

Q. What structural features influence its bioactivity?

  • Pyrimidine ring : Electron-withdrawing groups enhance hydrogen bonding with target proteins (e.g., kinases).
  • Methyl branching : Steric hindrance may reduce metabolic degradation, improving pharmacokinetics.
  • Carboxylic acid : Ionizable group critical for solubility and binding to charged residues (e.g., in enzyme active sites) .

Q. How does the compound behave under varying pH and temperature conditions?

  • Aqueous stability : Carboxylic acid deprotonates at pH >4.5, increasing solubility but reducing membrane permeability.
  • Thermal degradation : Above 150°C, decarboxylation or pyrimidine ring cleavage occurs. Use TGA/DSC for stability profiling .

Q. What are the challenges in developing analytical methods for this compound?

  • Co-elution of impurities : Use gradient elution (e.g., 5–95% acetonitrile in 0.1% formic acid) for HPLC separation.
  • Ion suppression in MS : Add volatile modifiers (ammonium acetate) to enhance ionization efficiency.
  • Quantification limits : Validate methods with LOD/LOQ ≤0.1 µg/mL for trace analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.